molecular formula C8H9IN2 B15065631 1-(6-Iodopyridin-2-YL)cyclopropanamine

1-(6-Iodopyridin-2-YL)cyclopropanamine

Cat. No.: B15065631
M. Wt: 260.07 g/mol
InChI Key: NTKWVGRBWJQDMI-UHFFFAOYSA-N
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Description

1-(6-Iodopyridin-2-YL)cyclopropanamine is an organic compound that features a cyclopropane ring attached to a pyridine ring substituted with an iodine atom at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Iodopyridin-2-YL)cyclopropanamine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and functional group tolerance.

Another method involves the halogen-metal exchange followed by borylation, which is a two-step process where the halogen atom is first exchanged with a metal (such as lithium or magnesium), and then the resulting organometallic compound is reacted with a boron reagent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Suzuki-Miyaura coupling reaction is particularly suitable for industrial production due to its scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(6-Iodopyridin-2-YL)cyclopropanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted pyridines.

Scientific Research Applications

1-(6-Iodopyridin-2-YL)cyclopropanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Iodopyridin-2-YL)cyclopropanamine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Iodopyridin-2-YL)cyclopropanamine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where iodine substitution is beneficial.

Properties

Molecular Formula

C8H9IN2

Molecular Weight

260.07 g/mol

IUPAC Name

1-(6-iodopyridin-2-yl)cyclopropan-1-amine

InChI

InChI=1S/C8H9IN2/c9-7-3-1-2-6(11-7)8(10)4-5-8/h1-3H,4-5,10H2

InChI Key

NTKWVGRBWJQDMI-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NC(=CC=C2)I)N

Origin of Product

United States

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